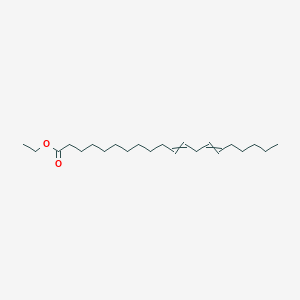

Ethyl Icosa-11,14-dienoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl Icosa-11,14-dienoate and related compounds often involves complex organic reactions. For example, a stereoselective synthesis approach has been used for the production of 6,6,6-trifluoro-L-daunosamine and 6,6,6-trifluoro-L-acosamine, showcasing the intricacies involved in synthesizing structurally specific compounds (Hayman et al., 2006).

Molecular Structure Analysis

The molecular structure of Ethyl Icosa-11,14-dienoate and similar compounds has been a subject of study, with research on ethylene di-11-bromoundecanoate revealing insights into the crystalline state and molecular configurations of such compounds (Dorset & Hybl, 1972).

Chemical Reactions and Properties

Ethyl Icosa-11,14-dienoate's chemical reactions and properties are closely linked to its molecular structure. Studies on novel hydroxyicosatetraenoic and hydroxyicosapentaenoic acids isolated from red calcareous algae highlight the diverse chemical reactions these compounds can undergo and their resultant properties (Guerriero et al., 1990).

Physical Properties Analysis

The physical properties of Ethyl Icosa-11,14-dienoate derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in different environments and applications. The synthesis and characterization of polypseudorotaxanes, which involve the inclusion of certain molecular blocks into cyclodextrins, provide insight into the physical properties that influence compound behavior and application potential (Li et al., 2003).

Chemical Properties Analysis

The chemical properties of Ethyl Icosa-11,14-dienoate, including reactivity, stability, and interaction with other molecules, are pivotal in determining its utility across different chemical and biological processes. Research into the synthesis, crystal, and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate offers a glimpse into the methodologies for analyzing and enhancing the chemical properties of similar compounds (Kumar et al., 2016).

Applications De Recherche Scientifique

Cardiovascular Risk Reduction

Ethyl icosapentaenoate (EPA), a derivative of ethyl icosa-11,14-dienoate, has been extensively studied for its cardiovascular benefits. A landmark study found that EPA significantly reduces the risk of ischemic events, including cardiovascular death, in patients with elevated triglyceride levels despite using statins (Bhatt et al., 2019). This is supported by multiple studies highlighting EPA's role in reducing atherogenic lipids and lipoproteins, lowering triglyceride levels, and impacting atherogenic and inflammatory parameters in various patient populations (Miller et al., 2019), (Bays et al., 2016).

Potential in Treating Other Conditions

Research also suggests potential applications of EPA in treating conditions beyond cardiovascular diseases. These include areas like cancer, inflammatory bowel disease, infections, Alzheimer’s disease, dementia, and depression. Ongoing studies aim to explore the full scope of EPA's therapeutic benefits beyond its established cardiovascular effects (Bhatt et al., 2020).

Phytochemical Research

Ethyl icosa-11,14-dienoate has also been identified in natural sources like red calcareous algae. A study identified novel icosanoids, including ethyl icosa-11,14-dienoate, in algae, indicating the potential for exploring natural sources of this compound (Guerriero et al., 1990).

Phytoremediation

The compound was also isolated from Hydrilla verticillata, a submergible plant used for phytoremediation in Taihu Lake. This suggests a role for ethyl icosa-11,14-dienoate in environmental applications, particularly in phytoremediation processes (Cheng, 2007).

Safety And Hazards

Ethyl Icosa-11,14-dienoate is generally considered safe when handled properly. However, as with any chemical, precautions should be taken during handling, storage, and disposal. It is essential to follow safety guidelines, wear appropriate protective equipment, and avoid inhalation or skin contact.

Orientations Futures

Research on Ethyl Icosa-11,14-dienoate may explore its potential applications in lipid-based drug delivery systems, biofuel production, or as a precursor for synthesizing bioactive compounds. Further studies are needed to uncover its biological activities and potential therapeutic uses.

Propriétés

IUPAC Name |

ethyl icosa-11,14-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVCCFLKWCNDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407971 | |

| Record name | Ethyl Icosa-11,14-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Icosa-11,14-dienoate | |

CAS RN |

103213-62-3 | |

| Record name | Ethyl Icosa-11,14-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

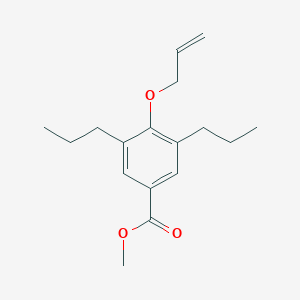

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)

![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)